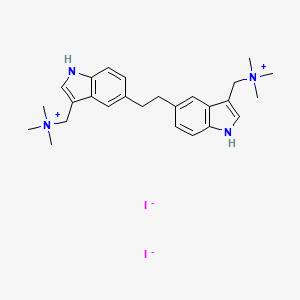
3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is a quaternary ammonium salt derived from bisindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide typically involves the Mannich reaction. This reaction uses bisindoles as starting materials, which are then reacted with formaldehyde and trimethylamine to form the quaternary ammonium salt . The reaction conditions often include:
Solvent: Dry dimethylformamide (DMF)
Temperature: Room temperature (20°C)
Reagents: N,N-dimethyl-methyleneimmonium chloride, methyl iodide
The final product is obtained by adding freshly distilled methyl iodide dropwise to the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial reactors for the Mannich reaction.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium salts.
Oxidation and Reduction: Though less common, these reactions can modify the indole rings.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like hydroxide ions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction can lead to modified indole structures.
Scientific Research Applications
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly its curare-like properties.
Mechanism of Action
The mechanism by which 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide exerts its effects involves its interaction with biological targets. The quaternary ammonium group allows it to interact with cell membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various pharmacological effects, including muscle relaxation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Di(trimethylammoniummethyl)-1H,6H-indolo[7,6-g]indole dimethylsulfate
- Bis(5-indolyl)methane derivatives
Uniqueness
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is unique due to its specific bisindole structure and the presence of quaternary ammonium groups.
Properties
CAS No. |
90094-63-6 |
|---|---|
Molecular Formula |
C26H36I2N4 |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
trimethyl-[[5-[2-[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C26H36N4.2HI/c1-29(2,3)17-21-15-27-25-11-9-19(13-23(21)25)7-8-20-10-12-26-24(14-20)22(16-28-26)18-30(4,5)6;;/h9-16,27-28H,7-8,17-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RPUVTNHKVGJZLG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)CCC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















